molecular formula C7H7F5OS B3031906 1-Methoxy-4-(pentafluorosulfanyl)benzene CAS No. 852469-75-1

1-Methoxy-4-(pentafluorosulfanyl)benzene

Cat. No. B3031906
CAS RN: 852469-75-1
M. Wt: 234.19
InChI Key: HVEWPNYILHLGKS-UHFFFAOYSA-N
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Description

1-Methoxy-4-(pentafluorosulfanyl)benzene is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with methoxy and pentafluorosulfanyl substituents on a benzene ring. These compounds are of interest due to their potential applications in materials science, such as in the development of liquid crystalline systems and fluorescent properties , and in pharmaceutical chemistry, where they can serve as precursors for the synthesis of

Scientific Research Applications

Synthesis of SF5-Containing Compounds

1-Methoxy-4-(pentafluorosulfanyl)benzene serves as a precursor in the synthesis of various SF5-containing compounds. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes, including 1-Nitro-4-(pentafluorosulfanyl)benzene, with 1,1,1-trimethylhydrazinium iodide leads to the formation of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). Additionally, vicarious nucleophilic substitutions of hydrogen in similar compounds with carbanions produce 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes (Beier et al., 2011).

Nucleophilic Aromatic Substitution

1-Methoxy-4-(pentafluorosulfanyl)benzene can undergo nucleophilic aromatic substitution reactions. A study reported the preparation of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the nucleophilic aromatic substitution of the fluorine atom with various nucleophiles led to novel (pentafluorosulfanyl)benzenes (Ajenjo et al., 2016).

Structural and Conformational Analysis

The compound has been used in structural and conformational studies. For example, the structures of 1-methoxy-4-[(phenylselanyl)methyl]benzene were determined, highlighting significant differences in chemical shifts but not in bond lengths, suggesting limited effects of σ(C-Se)-π hyperconjugation (White & Blanc, 2014).

Inclusion Compound Formation

It has been utilized in the formation of inclusion compounds. For instance, the catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, a derivative of 1-methoxy-4-(pentafluorosulfanyl)benzene, led to the formation of pillar[5]arenes capable of encapsulating acetonitrile molecules (Kou et al., 2010).

Catalytic Applications

The compound plays a role in catalysis. For instance, 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, a related compound, was used in the preparation of palladium(II) complexes with significant catalytic activity in Suzuki and Sonogashira cross-coupling reactions (Deschamps et al., 2007).

properties

IUPAC Name

pentafluoro-(4-methoxyphenyl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5OS/c1-13-6-2-4-7(5-3-6)14(8,9,10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEWPNYILHLGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732568
Record name 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(pentafluorosulfanyl)benzene

CAS RN

852469-75-1
Record name 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g of 4-pentafluorosulfanylphenol were dissolved in 50.00 g of dimethyl carbonate and 3.46 g of DBU were added. The mixture was boiled under reflux for 10 hours, then allowed to cool and diluted with 200 ml of EA. Subsequently, the mixture was washed twice with 100 ml each time of a 5% aqueous HCl solution, then with 100 ml of a 5% aqueous NaOH solution. Drying was effected over MgSO4 and the solvent was removed under reduced pressure. Chromatography on silica gel using 1:1 DIP/HEP afforded 2.2 g of a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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